chemical properties and stability of 2-[(Trifluoromethyl)sulfanyl]phenol
chemical properties and stability of 2-[(Trifluoromethyl)sulfanyl]phenol
Technical Whitepaper: 2-[(Trifluoromethyl)sulfanyl]phenol – Physicochemical Profiling and Stability Mechanisms
Executive Summary
2-[(Trifluoromethyl)sulfanyl]phenol (2-SCF
Part 1: Chemical Identity & Physicochemical Architecture
The structural integrity of 2-[(Trifluoromethyl)sulfanyl]phenol hinges on the electronic interplay between the electron-donating hydroxyl group and the electron-withdrawing trifluoromethylthio group positioned at the ortho carbon.
Key Identifiers and Descriptors
| Property | Value / Descriptor | Notes |
| IUPAC Name | 2-[(Trifluoromethyl)sulfanyl]phenol | |
| CAS Number | 33185-56-7 | Distinct from the thiol isomer (2-CF |
| Molecular Formula | C | |
| Molecular Weight | 194.17 g/mol | |
| Physical State | Low-melting solid / Oil | Dependent on purity; tends to supercool. |
| Lipophilicity (LogP) | ~3.64 (Predicted) | Highly lipophilic due to –SCF |
| Acidity (pKa) | ~8.5 – 9.0 (Predicted) | More acidic than phenol (9.[1]95) due to –I effect of –SCF |
Electronic Architecture
The –SCF
Figure 1. Electronic substituent effects within the 2-SCF
Part 2: The Trifluoromethylthio Advantage (–SCF )
In drug design, the –SCF
The Hansch Lipophilicity Scale
The primary utility of the –SCF
| Substituent | Hansch Constant ( | Hammett | Hammett |
| –H | 0.00 | 0.00 | 0.00 |
| –CF | 0.88 | 0.43 | 0.54 |
| –OCF | 1.04 | 0.38 | 0.35 |
| –SCF | 1.44 | 0.40 | 0.50 |
| –SF | 1.23 | 0.61 | 0.68 |
Data synthesized from Hansch & Leo parameters [1][2].
Implication: Replacing a –CF
Part 3: Stability Profile & Degradation Pathways
Understanding the stability of the C–S and C–F bonds is critical for storage and in vivo applications.
Oxidative Instability (The Primary Liability)
While the C–F bonds are chemically inert, the sulfide sulfur atom is susceptible to oxidation. In the presence of metabolic enzymes (CYP450, FMO) or environmental oxidants (peroxides), the sulfur center oxidizes sequentially to the sulfoxide and sulfone.
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Stage 1: Formation of 2-[(Trifluoromethyl)sulfinyl]phenol (Chiral sulfoxide).
-
Stage 2: Formation of 2-[(Trifluoromethyl)sulfonyl]phenol (Sulfone).
This oxidation alters the electronic profile drastically; the sulfone (–SO
Hydrolytic Stability
The Ar–S–CF
Thermal Stability
The compound is thermally stable up to ~150°C. However, due to the potential for sulfur oxidation, it should be stored under an inert atmosphere (Argon/Nitrogen) at 2–8°C.
Figure 2. Oxidative degradation pathway of the trifluoromethylthio group.
Part 4: Synthetic Accessibility & Reactivity
Synthesis Strategy
Direct trifluoromethylthiolation of phenol is challenging due to the high reactivity of the hydroxyl group. Successful synthesis typically involves:
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Electrophilic Trifluoromethylthiolation: Using reagents like N-trifluoromethylthiosaccharin or PhNHSCF
with activated phenols. -
Nucleophilic Substitution: Reacting 2-iodophenol (protected) with AgSCF
or CuSCF .
Reactivity Profile
-
O-Alkylation: The phenol hydroxyl remains nucleophilic. Standard Williamson ether synthesis works well to generate ethers, protecting the phenol or extending the scaffold.
-
Electrophilic Aromatic Substitution (EAS): The ring is deactivated by the –SCF
group but activated by the –OH. Substitution will occur primarily para to the hydroxyl group (position 4) or ortho (position 6), driven by the stronger directing effect of the –OH.
Part 5: Experimental Protocols
Protocol A: Stability Assessment (Accelerated Oxidation)
To determine the resistance of the –SCF
-
Preparation: Dissolve 2-[(Trifluoromethyl)sulfanyl]phenol (10 mM) in acetonitrile.
-
Oxidant Addition: Add 1.1 equivalents of m-CPBA (3-chloroperbenzoic acid) at 0°C.
-
Monitoring: Monitor by HPLC-MS or
F NMR every 15 minutes.-
Parent
F NMR: ~ -42 ppm (singlet). -
Sulfoxide
F NMR: ~ -58 ppm. -
Sulfone
F NMR: ~ -78 ppm.
-
-
Result Interpretation: Rapid conversion (< 1 hour) indicates high metabolic liability; resistance suggests steric protection.
Protocol B: Storage & Handling
-
Storage: 2–8°C, protected from light, under Nitrogen.
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Safety: The compound is an irritant (Skin/Eye/Respiratory).[3] Use standard PPE.[3] Avoid contact with strong oxidizing agents (e.g., nitric acid, permanganate) which may cause vigorous exothermic reactions.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for parameters).
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Leroux, F., et al. (2005). "Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery." ChemMedChem, 1(1), 32-41. Link
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Xu, X. H., et al. (2015). "Synthesis of Trifluoromethylthio Compounds from Sulfur-Containing Precursors." Asian Journal of Organic Chemistry, 4(3), 198-213. Link
-
Fluorochem Ltd. (2024). "Safety Data Sheet: 2-((Trifluoromethyl)thio)phenol." Link
-
Shao, X., et al. (2010). "Shelf-stable electrophilic trifluoromethylthiolating reagents." Angewandte Chemie International Edition, 49(40), 7304-7307. Link
